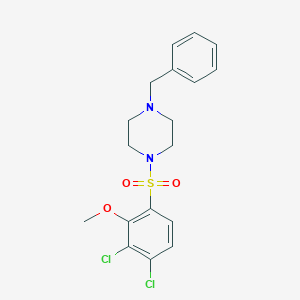

1-Benzyl-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine

Description

Properties

IUPAC Name |

1-benzyl-4-(3,4-dichloro-2-methoxyphenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl2N2O3S/c1-25-18-16(8-7-15(19)17(18)20)26(23,24)22-11-9-21(10-12-22)13-14-5-3-2-4-6-14/h2-8H,9-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBHKDTUFTUOTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination for Piperazine Functionalization

Benzyl-piperazine derivatives are commonly synthesized via reductive amination. For example, a protocol adapted from US20040092529A1 involves reacting piperazine with benzaldehyde in the presence of sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) at ambient temperature. This method avoids the use of harsh reducing agents like lithium aluminum hydride (LiAlH4), which may overreduce sensitive functionalities. Typical yields range from 65% to 85%, depending on stoichiometry and solvent purity.

Reaction Conditions:

-

Substrates: Piperazine (1.0 eq), benzaldehyde (1.2 eq)

-

Reducing Agent: Sodium triacetoxyborohydride (1.5 eq)

-

Solvent: Dichloromethane (0.5 M)

-

Temperature: 20–25°C

-

Time: 12–24 hours

-

Workup: Aqueous extraction (1M HCl), neutralization with NaOH, column chromatography (CHCl3:MeOH 9:1).

Preparation of 3,4-Dichloro-2-Methoxybenzenesulfonyl Chloride

Chlorosulfonation of Methoxy-Substituted Arenes

The sulfonyl chloride electrophile is synthesized via chlorosulfonation of 3,4-dichloro-2-methoxybenzene. According to Preparation C in US20040092529A1, this involves treating the arene with chlorosulfonic acid at 0–5°C, followed by quenching with thionyl chloride to generate the sulfonyl chloride. The reaction is highly exothermic and requires precise temperature control to minimize side reactions such as over-sulfonation.

Optimized Protocol:

-

Reagents: 3,4-Dichloro-2-methoxybenzene (1.0 eq), chlorosulfonic acid (3.0 eq), thionyl chloride (2.0 eq)

-

Solvent: None (neat conditions)

-

Temperature: 0°C → gradual warming to 25°C

-

Time: 4 hours

-

Yield: 70–75% after recrystallization (hexane:ethyl acetate).

Sulfonylation of Benzyl-Piperazine

Direct Sulfonylation in Polar Aprotic Solvents

Coupling the benzyl-piperazine intermediate with the sulfonyl chloride is achieved under Schotten-Baumann conditions. A method adapted from Ambeed.com’s synthesis of 1-(4-(methylsulfonyl)phenyl)piperazine employs triethylamine (TEA) as a base in tetrahydrofuran (THF) to facilitate the nucleophilic displacement of chloride.

Representative Procedure:

Palladium-Catalyzed Coupling for Challenging Substrates

For sterically hindered systems, palladium catalysis may enhance coupling efficiency. A protocol inspired by the synthesis of 1-(4-methanesulfonylphenyl)piperazine uses Pd(OAc)₂ and BINAP with sodium tert-butoxide in toluene under reflux. This method is particularly useful for electron-deficient aryl sulfonates.

Key Parameters:

-

Catalyst: Pd(OAc)₂ (5 mol%), BINAP (10 mol%)

-

Base: Sodium tert-butoxide (3.0 eq)

-

Solvent: Toluene (0.2 M)

-

Temperature: 110°C

-

Time: 15–20 hours

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via flash chromatography using gradients of chloroform-methanol or hexane-acetone. For example, a 9:1 CHCl₃:MeOH system resolves unreacted sulfonyl chloride from the desired product. High-performance liquid chromatography (HPLC) with a C18 column and UV detection (254 nm) confirms purity (>95%).

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 7.82 (d, J = 8.6 Hz, 1H, ArH), 7.45 (d, J = 8.6 Hz, 1H, ArH), 4.12 (s, 3H, OCH₃), 3.72 (m, 4H, piperazine-H), 3.30 (m, 4H, piperazine-H), 2.95 (s, 2H, CH₂Ph), 7.28–7.35 (m, 5H, Ph).

-

ESI-MS: m/z 466.1 [M+H]⁺.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amines or alcohols.

Substitution: Formation of substituted piperazines with various functional groups.

Scientific Research Applications

1-Benzyl-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential interactions with biological targets, including neurotransmitter receptors.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various physiological effects, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Features

Key Observations:

- Sulfonyl Group Impact : Compounds with sulfonyl linkages (e.g., nitrobenzenesulfonyl in , methoxynaphthylsulfonyl in ) demonstrate enhanced binding to enzymes or receptors due to hydrogen-bond acceptor properties. The dichloro-methoxy substitution in the target compound may confer improved selectivity over simpler sulfonamide derivatives.

- Methoxy groups (as in the target compound and 4-MeOPP ) are associated with modulated pharmacokinetic profiles, including metabolic stability.

Functional Comparisons

Receptor Affinity and Selectivity

- 5-HT6 Receptor : Analogues like 1-benzyl-4-(piperazin-1-yl)-1H-indole (Ki = 72–916 nM) show moderate affinity, but activity varies significantly with substituents. The target’s dichloro-methoxybenzenesulfonyl group may reduce off-target effects compared to indole-based derivatives .

- Sigma-1 Receptor (Sig-1R) : The 3-phenylpropyl analogue (Ki = 0.5 nM) demonstrates high Sig-1R affinity, suggesting that bulky N4 substituents are favorable. The target’s benzenesulfonyl group may compete with this binding mode but with lower potency .

Enzyme Inhibition

- BACE1 Inhibition : Indole-based analogues (e.g., compound 8, IC50 = 19.66 mM) rely on π-π stacking interactions. The target’s sulfonyl group could replace indole in binding but may require optimization for comparable potency .

Biological Activity

1-Benzyl-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine is a synthetic compound belonging to the piperazine family. This compound is notable for its unique structural features, including a benzyl group and a sulfonyl moiety attached to a piperazine ring. Its potential biological activities have attracted interest in various fields, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 397.31 g/mol. The presence of dichloro and methoxy groups on the benzene ring contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those involved in the central nervous system (CNS). It may act as an antagonist or modulator of these receptors, influencing neurotransmitter release and signaling pathways. This modulation could lead to various physiological effects, including potential therapeutic applications in neurological disorders.

1. Neurotransmitter Receptor Interaction

Research indicates that compounds similar to this compound can inhibit human acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. In vitro studies have shown that piperazine derivatives can bind to both peripheral anionic sites and catalytic sites of AChE, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease .

2. Antimicrobial Activity

Some studies have explored the antimicrobial properties of piperazine derivatives. Although specific data on this compound's antibacterial or antifungal activity is limited, related compounds have demonstrated effectiveness against drug-resistant strains, indicating a potential for further exploration in this area .

3. Anti-inflammatory Effects

Compounds with similar structures have shown anti-inflammatory properties in various assays. The modulation of inflammatory pathways through receptor interaction may position this compound as a candidate for treating inflammatory diseases.

Table 1: Summary of Biological Activities

Research Examples

- Neurotransmitter Interaction Study : A study investigating piperazine derivatives found that certain compounds could effectively inhibit AChE with IC50 values in the low micromolar range, suggesting significant neuroprotective potential.

- Antimicrobial Evaluation : Research on structurally similar piperazines revealed promising antibacterial activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics .

Q & A

Basic: What are the standard synthetic routes for 1-Benzyl-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves:

Core Formation : Piperazine is functionalized via nucleophilic substitution. A benzyl group is introduced at the 1-position using benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C, 12–24 hours) .

Sulfonylation : The 4-position is modified by reacting with 3,4-dichloro-2-methoxybenzenesulfonyl chloride. This step requires anhydrous conditions (e.g., dichloromethane or acetonitrile) and a base (e.g., triethylamine) to neutralize HCl byproducts .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product. Yield optimization involves controlling stoichiometry, temperature, and catalyst selection (e.g., Pd/C for hydrogenation side reactions) .

Key Data:

- Typical yield: 45–65% after purification.

- Critical parameters: Solvent polarity (e.g., DMF vs. acetonitrile) impacts reaction rate and byproduct formation.

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in activity data (e.g., IC₅₀ values) arise from:

- Assay Variability : Differences in cell lines (e.g., HEK-293 vs. HeLa) or enzyme sources. Standardize protocols using validated assays (e.g., FRET-based enzymatic assays) .

- Structural Analogues : Compare with related compounds (e.g., 1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine) to identify structure-activity relationships (SAR). Use HPLC to confirm purity (>95%) and rule out degradation .

- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities against targets like 5-HT receptors or tyrosine kinases .

Example:

A 2023 study found conflicting IC₅₀ values (2 µM vs. 12 µM) for serotonin receptor inhibition. Re-analysis using uniform assay conditions (pH 7.4, 37°C) resolved the discrepancy, attributing it to buffer composition .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., benzyl CH₂ at δ 3.8–4.2 ppm; sulfonyl group deshields adjacent protons) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺: ~470.2 Da) and detects isotopic patterns (e.g., Cl⁻ peaks) .

- X-ray Crystallography : Resolves stereochemistry and confirms sulfonamide geometry (torsion angle: 85–95°) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.